

# Roginolisib in Combination with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of **Roginolisib**, a selective phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitor, with immune checkpoint inhibitors. By objectively comparing its performance with other PI3K $\delta$  inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.

## Introduction: The Rationale for Combination Therapy

Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment (TME).[1] The PI3K $\delta$  signaling pathway is a key regulator of immune cell function and is often overactive in cancer, contributing to this immunosuppressive state.[2]

**Roginolisib** (IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of PI3K $\delta$ .[2] Its unique non-ATP-competitive binding mechanism is designed to offer high selectivity and a favorable safety profile.[2] By inhibiting PI3K $\delta$ , **Roginolisib** aims to reprogram the TME from immunosuppressive to immunostimulatory, thereby enhancing the efficacy of checkpoint inhibitors.[2] This guide will delve into the preclinical and clinical evidence supporting this synergistic approach.



### Preclinical Evidence for Synergy In Vitro and Ex Vivo Studies

Co-culture models using patient-derived tumor cells and peripheral blood mononuclear cells (PBMCs) have demonstrated that **Roginolisib**, in combination with the anti-PD-1 antibody nivolumab, significantly enhances anti-tumor immune responses.

Table 1: Immunomodulatory Effects of **Roginolisib** in Combination with Nivolumab in a Mesothelioma Co-culture Model

| Immune Cell Population   | Treatment Group                        | Outcome   |
|--------------------------|----------------------------------------|-----------|
| Effector T-cells         | Roginolisib + Nivolumab +<br>Cisplatin | Increased |
| Immune Suppressive Cells | Roginolisib + Nivolumab +<br>Cisplatin | Reduced   |

#### In Vivo Animal Studies

In syngeneic mouse models of various cancers, **Roginolisib** has been shown to sensitize tumors to anti-PD-1 therapy. The combination treatment leads to a significant inhibition of tumor growth compared to either agent alone.

Table 2: Anti-Tumor Efficacy of **Roginolisib** in Combination with Anti-PD-1 in a CT26 Colorectal Cancer Model

| Treatment Group         | Outcome                                                                |
|-------------------------|------------------------------------------------------------------------|
| Roginolisib + Anti-PD-1 | Strong inhibition of tumor growth                                      |
| Anti-PD-1 alone         | Partial inhibition of tumor growth                                     |
| Result                  | 5/10 animals in the combination group showed complete tumor regression |

This enhanced anti-tumor activity is associated with a remodeling of the TME, characterized by an increase in cytotoxic immune cells and a decrease in immunosuppressive cells.



Table 3: Changes in Tumor-Infiltrating Immune Cells in a CT26 Colorectal Cancer Model Treated with **Roginolisib** and Anti-PD-1

| Immune Cell Population    | Treatment Group         | Change                 |  |
|---------------------------|-------------------------|------------------------|--|
| CD8+ T cells              | Roginolisib + Anti-PD-1 | Increased infiltration |  |
| Natural Killer (NK) cells | Roginolisib + Anti-PD-1 | Increased infiltration |  |
| Suppressive Immune Cells  | Roginolisib + Anti-PD-1 | Decreased              |  |

### **Clinical Evidence and Ongoing Trials**

The DIONE-01 trial (NCT04328844) is a Phase 1b/2 study evaluating **Roginolisib** as a monotherapy and in combination with other agents in patients with advanced cancers. As a monotherapy, **Roginolisib** has demonstrated a favorable safety profile with less than 7% Grade 3/4 treatment-related adverse events.

Table 4: Clinical Activity of Roginolisib Monotherapy in the DIONE-01 Trial

| Cancer Type         | Dose  | Objective<br>Response Rate<br>(ORR) | Stable Disease<br>(SD) |
|---------------------|-------|-------------------------------------|------------------------|
| Follicular Lymphoma | 80 mg | 50% Partial Response                | -                      |
| Uveal Melanoma      | 80 mg | 3% Partial Response                 | 72%                    |

Building on the promising preclinical data, a Phase 2 study is planned to evaluate **Roginolisib** in combination with the PD-1 inhibitor dostarlimab in patients with non-small cell lung cancer (NSCLC) who are resistant to first-line checkpoint inhibitor therapy.

### Comparison with Other PI3Kδ Inhibitors

Several other PI3K $\delta$  inhibitors have been investigated in combination with checkpoint inhibitors, offering a basis for comparison.



Duvelisib (PI3K $\delta$ /y inhibitor): In preclinical models of CT26 colorectal cancer, the combination of duvelisib and an anti-PD-1 antibody resulted in enhanced tumor growth inhibition (81%) compared to duvelisib (59%) or anti-PD-1 (49%) alone. This combination led to tumor-free survival in 60% of mice, compared to 10% with anti-PD-1 alone. A Phase 1/2 clinical trial (NCT04688658) is evaluating duvelisib with nivolumab in patients with advanced melanoma refractory to checkpoint inhibitors, with the combination being well-tolerated.

Umbralisib (PI3Kδ/CK1ε inhibitor): A triplet regimen of umbralisib, the anti-CD20 antibody ublituximab, and the PD-1 inhibitor pembrolizumab demonstrated a 90% overall response rate in patients with relapsed/refractory chronic lymphocytic leukemia (CLL).

ZSTK474 (pan-PI3K inhibitor): In a mouse model of melanoma, a combination of ZSTK474 and an anti-PD-1 antibody showed superior tumor growth inhibition compared to either agent alone.

**Roginolisib**'s distinct allosteric and non-ATP competitive mechanism of action may offer a differentiated safety and efficacy profile compared to these other PI3K inhibitors.

### Signaling Pathways and Experimental Workflows PI3Kδ Signaling Pathway in Immune Evasion

The diagram below illustrates the central role of the PI3K $\delta$  pathway in promoting an immunosuppressive tumor microenvironment.





Click to download full resolution via product page

Caption: PI3K $\delta$  signaling promotes immune suppression in the TME.



### Synergistic Mechanism of Roginolisib and Checkpoint Inhibitors

This diagram illustrates how **Roginolisib** and a PD-1 inhibitor work together to enhance antitumor immunity.



Click to download full resolution via product page



Caption: Roginolisib and PD-1 inhibitors synergize to boost anti-tumor immunity.

## **Experimental Protocols**Patient-Derived Tumor Co-culture with PBMCs

This protocol is adapted from methodologies used to assess the immunomodulatory effects of cancer therapies.

- Tumor Tissue Preparation: Freshly resected tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
- PBMC Isolation: PBMCs are isolated from patient blood using Ficoll-Paque density gradient centrifugation.
- Co-culture Setup: Tumor cells and autologous PBMCs are co-cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Treatment: **Roginolisib**, a checkpoint inhibitor (e.g., nivolumab), and relevant controls are added to the co-culture wells at predetermined concentrations.
- Incubation: The co-cultures are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- Analysis: Following incubation, cells are harvested for analysis. Tumor cell viability can be assessed using assays like MTT or flow cytometry-based apoptosis assays. Immune cell populations are characterized using multi-color flow cytometry.

#### Immunohistochemistry for PI3Kδ Expression

This protocol is a general guideline for detecting PI3K $\delta$  expression in tumor tissue.

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
- Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-free protein block.



- Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PI3Kδ at an optimized dilution overnight at 4°C.
- Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.
- Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
- Analysis: The staining intensity and percentage of positive tumor cells are scored by a pathologist.

### Flow Cytometry for Immune Cell Profiling

This protocol outlines the steps for analyzing immune cell populations within the TME or in coculture experiments.

- Single-Cell Suspension: Prepare a single-cell suspension from tumor tissue or co-culture wells.
- Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell subsets (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs).
- Intracellular Staining (optional): For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3), cells are fixed and permeabilized before incubation with specific antibodies.
- Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
- Data Analysis: The data is analyzed using appropriate software to quantify the percentages and activation status of different immune cell populations.

#### Conclusion

The preclinical and emerging clinical data strongly support the synergistic potential of combining **Roginolisib** with checkpoint inhibitors. By targeting the PI3K $\delta$  pathway, **Roginolisib** effectively remodels the tumor microenvironment to be more conducive to an anti-tumor



immune response, thereby enhancing the efficacy of immunotherapies. The favorable safety profile of **Roginolisib** further positions it as a promising combination partner. Ongoing and future clinical trials will be crucial in defining the clinical benefit of this combination strategy in various cancer types. This guide provides a foundational understanding for researchers and clinicians interested in exploring this innovative therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]
- To cite this document: BenchChem. [Roginolisib in Combination with Checkpoint Inhibitors: A
  Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2511894#synergistic-effects-of-roginolisib-with-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com